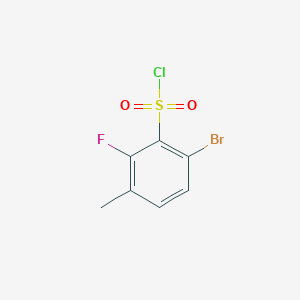

6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is of interest in various chemical synthesis processes. It is related to compounds that have been studied for their reactivity and potential applications in creating more complex molecules. The presence of bromine and fluorine atoms on the aromatic ring can significantly influence the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogenated benzenesulfonyl chlorides, such as 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride, can be inferred from related compounds. For instance, the synthesis of 2-bromobenzenesulfonyl chlorides has been achieved through nickel-catalyzed carbonylation reactions with alkynes, indicating that transition metal-catalyzed processes could be applicable for synthesizing the compound of interest . Additionally, the bromination-dehydrobromination strategy used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate suggests that similar halogenation techniques might be employed for the synthesis of 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly affected by the presence of halogen atoms. Studies on 1-bromo-3-fluorobenzene using DFT calculations have shown that the geometry and vibrational frequencies are influenced by the substituents on the benzene ring . This suggests that the molecular structure of 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride would also be influenced by its bromo, fluoro, and methyl groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzenesulfonyl chlorides can be complex. For example, SNAr (nucleophilic aromatic substitution) reactions with halopurine nucleosides have shown a reactivity order influenced by the type of halogen present and the nucleophile used . This indicates that 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride could undergo similar nucleophilic aromatic substitution reactions, with its reactivity being modulated by the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are affected by their substituents. The study of 1-bromo-3-fluorobenzene revealed insights into the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, through TD-DFT approach . These properties are crucial for understanding the behavior of the compound under different conditions. The thermodynamic properties, including heat capacities, entropies, and enthalpy changes, have also been calculated, providing a basis for predicting the stability and reactivity of similar compounds like 6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride .

Scientific Research Applications

Chemical Synthesis and Reactivity Studies

Solvation Effects in Hydrolysis

The study by Ivanov, Kislov, and Gnedin (2004) explored the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl halides, including chloride and bromide derivatives, in water-rich H2O-dioxane mixtures. The research indicated that the type of halogen significantly influences the solvation and activation parameters of hydrolysis, highlighting the unique reactivity of sulfonyl chloride derivatives in varying solvation environments (Ivanov et al., 2004).

Synthetic Utility in Organic Synthesis

Perlow et al. (2007) reported practical syntheses of fluorinated benzylamine derivatives using sulfonyl chloride analogs. This work underscores the versatility of sulfonyl chloride compounds in regioselective synthesis and functionalization of aromatic compounds, providing a foundation for the synthesis of complex molecules with potential pharmaceutical applications (Perlow et al., 2007).

Application in Material Science

Preparation of Fluorinated Compounds

Szumigala, Devine, Gauthier, and Volante (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrating the utility of aryl boronic acids and halogen exchange reactions. This methodology, involving sulfonyl chloride derivatives, facilitates the production of fluorinated aromatic compounds, which are valuable in various industrial and pharmaceutical applications (Szumigala et al., 2004).

Biomedical Applications

Antibacterial and Anti-inflammatory Agents

Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring by reacting 4-methylbenzenesulfonyl chloride with various amines. These compounds exhibited significant antibacterial activity and lipoxygenase inhibition, suggesting potential as therapeutic agents for bacterial infections and inflammation (Abbasi et al., 2017).

properties

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKLUYXXGAKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoro-3-methylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)